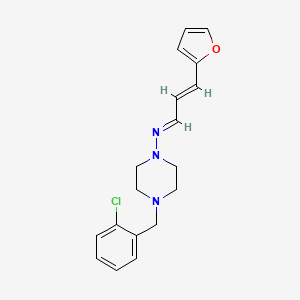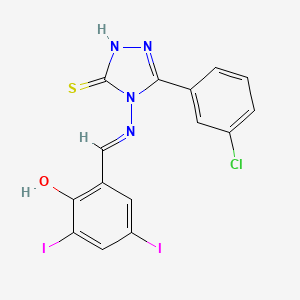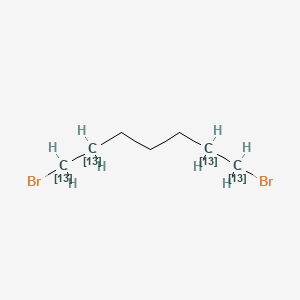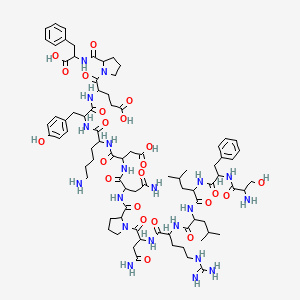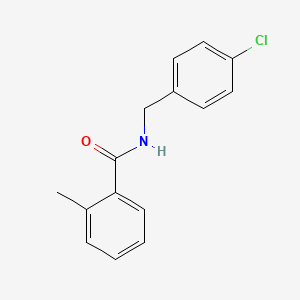
3-(213C)ethynylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(213C)ethynylaniline: is a chemical compound with the molecular formula C8H7N . It is a terminal alkyne, meaning it has a triple bond at the end of its carbon chain. .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Reduction of 3-ethynylnitrobenzene: One common method to prepare 3-ethynylaniline is by reducing 3-ethynylnitrobenzene.
Chemical Oxidation Polymerization: Another method involves the chemical oxidation polymerization of 3-ethynylaniline with ammonium persulfate in a low-concentration hydrochloric acid solution at ice-bath temperature.
Multi-step Synthesis: A detailed multi-step synthesis involves using 3-bromoaniline, dimethylformamide, trimethylsilylacetylene, and other reagents under specific conditions to produce 3-ethynylaniline.
Industrial Production Methods: Industrial production methods for 3-ethynylaniline typically involve large-scale chemical synthesis using the above-mentioned routes, optimized for yield and purity. The choice of method depends on the desired scale and application.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 3-ethynylaniline can undergo oxidation reactions, often leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert 3-ethynylaniline into different reduced forms, depending on the reducing agents used.
Substitution: This compound can participate in substitution reactions, where one of its atoms or groups is replaced by another atom or group.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Catalysts: Palladium and copper catalysts are often employed in various reactions involving 3-ethynylaniline.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce amines or other reduced compounds .
Applications De Recherche Scientifique
Chemistry: 3-ethynylaniline is used in the synthesis of benzoxazine monomers and other complex organic molecules. It serves as a building block in various organic synthesis reactions .
Biology and Medicine: In biological and medical research, 3-ethynylaniline is used as a reagent in the synthesis of pharmaceuticals, such as erlotinib hydrochloride, which is used in cancer treatment .
Industry: Industrially, 3-ethynylaniline is employed in the production of polymers and other advanced materials. Its unique reactivity makes it valuable in the development of new materials with specific properties .
Mécanisme D'action
The mechanism of action of 3-ethynylaniline involves its ability to participate in various chemical reactions due to the presence of the terminal alkyne group. This group can undergo cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), leading to the formation of triazoles and other cyclic compounds . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
- 4-ethynylaniline
- 2-ethynylaniline
- Propargylamine
- Phenylacetylene
Uniqueness: 3-ethynylaniline is unique due to its specific position of the ethynyl group on the benzene ring, which influences its reactivity and the types of reactions it can undergo. Compared to its isomers, such as 4-ethynylaniline and 2-ethynylaniline, 3-ethynylaniline offers distinct reactivity patterns and applications .
Propriétés
Numéro CAS |
286013-03-4 |
|---|---|
Formule moléculaire |
C8H7N |
Poids moléculaire |
118.14 g/mol |
Nom IUPAC |
3-(213C)ethynylaniline |
InChI |
InChI=1S/C8H7N/c1-2-7-4-3-5-8(9)6-7/h1,3-6H,9H2/i1+1 |
Clé InChI |
NNKQLUVBPJEUOR-OUBTZVSYSA-N |
SMILES isomérique |
[13CH]#CC1=CC(=CC=C1)N |
SMILES canonique |
C#CC1=CC(=CC=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


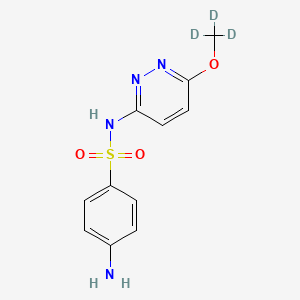

![Bis[1,2-bis(diphenylphosphine oxide)benzene] sodium phenoxide](/img/structure/B15088435.png)


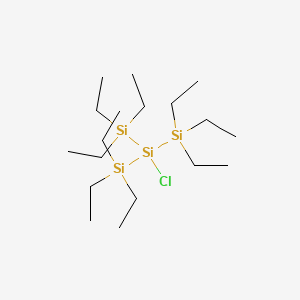
![2-(2-chlorophenoxy)-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B15088463.png)

